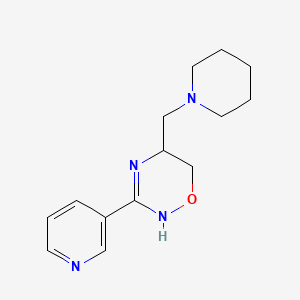

Iroxanadine, (+/-)-

Description

Modulation of Protein Kinase Pathways

Iroxanadine has been shown to significantly influence the activity of protein kinase pathways, which are central to cellular signal transduction.

A primary mechanism of Iroxanadine is the induction of phosphorylation of the p38 Stress-Activated Protein Kinase (SAPK). drugbank.comnih.govncats.io This activation is a key cellular response to various extracellular stimuli and stresses. Research has demonstrated that Iroxanadine treatment leads to an enhanced phosphorylation state of p38 SAPK in endothelial cells. nih.gov This effect is not a direct inhibition but rather a modulation that appears to be context-dependent, particularly in response to cellular stress like hypoxia/reoxygenation. nih.govmolnova.com The cytoprotective effects of Iroxanadine administered after a hypoxic event are significantly diminished by inhibitors of p38 kinase, such as SB202190 and SB203580, highlighting the critical role of p38 SAPK activation in its mechanism. nih.gov

The function of endothelial cells is paramount in maintaining vascular health, and its dysfunction is a key factor in the development of vascular diseases. drugbank.comnih.gov The activation of p38 SAPK by Iroxanadine plays a significant role in endothelial cell (EC) homeostasis. drugbank.comnih.govncats.iomedpath.com This pathway is involved in regulating various cellular processes within endothelial cells, including survival and apoptosis. For instance, in models of ischemia/reperfusion stress, the Iroxanadine-induced activation of p38 SAPK is associated with a reduction in caspase-dependent apoptosis, thereby promoting the survival of vascular endothelial cells. ncats.ionih.govncats.io This suggests that the modulation of p38 SAPK by Iroxanadine is a crucial element in its potential to protect the vasculature. nih.gov

Regulation of the Molecular Chaperone System

In addition to its effects on protein kinase pathways, Iroxanadine also significantly regulates the molecular chaperone system, a critical component of the cellular stress response.

Iroxanadine is recognized as an enhancer of stress-responsive Heat Shock Protein (Hsp) expression. nih.govmedchemexpress.com Hsps are a family of proteins that are crucial for maintaining cellular homeostasis, especially under stressful conditions. nih.govwikipedia.org They act as molecular chaperones, assisting in the correct folding of new proteins and the refolding of proteins damaged by cellular stress. wikipedia.org Studies have shown that the cytoprotective effect of Iroxanadine, particularly when administered before a stressful event like hypoxia, is linked to an enhanced accumulation of Hsps in stressed endothelial cells. ncats.ionih.govncats.io This suggests that Iroxanadine primes the cells to better withstand subsequent stress by bolstering their Hsp defenses. The protective action conferred by pre-hypoxic administration of Iroxanadine was found to be sensitive to quercetin, an inhibitor of Hsp synthesis. ncats.ionih.gov

Iroxanadine is considered a co-inducer of the heat shock response, meaning it can amplify the production of Hsps following a stress stimulus. nih.gov This amplification of molecular chaperone signaling is a key aspect of its protective mechanism. nih.gov Molecular chaperones are integral to cellular signaling, helping to maintain the stability and function of numerous signaling proteins. linkgroup.humdpi.com By enhancing the chaperone response, Iroxanadine can help preserve cellular integrity and function during periods of stress. nih.gov This is distinct from directly inducing a full heat shock response, which could be detrimental. nih.gov Instead, it appears to enhance the cell's capacity to respond to stress. nih.gov

The expression of Hsps is primarily regulated at the transcriptional level by Heat Shock Factors (HSFs), with HSF1 being a key player. wikipedia.org Iroxanadine, along with other hydroxylamine (B1172632) derivatives like arimoclomol (B1213184) and bimoclomol, is known to promote the hyperphosphorylation and prolong the activation of HSF1. nih.gov This sustained activation of HSF1 leads to an enhanced and prolonged production of Hsps. nih.gov This mechanism is crucial for the cytoprotective effects observed with Iroxanadine, as it directly links the drug to the upstream regulation of the heat shock response. semmelweis.hu By modulating HSF1, Iroxanadine can effectively amplify the cell's natural defense mechanisms against stress. nih.gov

Data Tables

Table 1: Summary of Iroxanadine's Effect on p38 SAPK

| Experimental Condition | Observation | Implication |

| Treatment of endothelial cells with Iroxanadine | Increased phosphorylation of p38 SAPK drugbank.comnih.govncats.ionih.gov | Activation of a key stress-response pathway |

| Post-hypoxic administration of Iroxanadine in the presence of p38 inhibitors (SB202190, SB203580) | Reduced cytoprotective effect nih.gov | Confirms the essential role of p38 SAPK activation in Iroxanadine's mechanism |

| Iroxanadine treatment in models of ischemia/reperfusion | Decreased caspase-dependent apoptosis in endothelial cells ncats.ionih.govncats.io | Promotion of endothelial cell survival |

Table 2: Summary of Iroxanadine's Effect on the Molecular Chaperone System

| Experimental Condition | Observation | Implication |

| Pre-hypoxic administration of Iroxanadine | Enhanced accumulation of Heat Shock Proteins (Hsps) ncats.ionih.govncats.io | Increased cellular resilience to stress |

| Iroxanadine treatment in conjunction with a stress stimulus | Amplified production of Hsps nih.gov | Potentiation of the cellular stress response |

| Iroxanadine's effect on HSF1 | Promotes hyperphosphorylation and prolonged activation of HSF1 nih.gov | Upregulation of the transcriptional control of Hsp expression |

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

BRX-235 induces phosphorylation of p38 SAPK, which plays an important role in EC (endothelial cell) homeostasis. |

|---|---|

CAS No. |

203805-20-3 |

Molecular Formula |

C14H20N4O |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

(5R)-5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine |

InChI |

InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17)/t13-/m1/s1 |

InChI Key |

QWVRTSZDKPRPDF-CYBMUJFWSA-N |

Isomeric SMILES |

C1CCN(CC1)C[C@@H]2CONC(=N2)C3=CN=CC=C3 |

Canonical SMILES |

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 |

Synonyms |

BRX 005 BRX-005 |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications

Synthetic Methodologies for Oxadiazine Scaffolds

The construction of the 5,6-dihydro-4H- nih.govmdpi.comharvard.eduoxadiazine ring system, the central feature of Iroxanadine, can be achieved through several strategic synthetic approaches. Key methods include reductive amination, reactions involving iminium ion intermediates, and the condensation of diamines with imidate building blocks. semanticscholar.orgresearchgate.net

Reductive Amination Approaches

Reductive amination is a versatile and widely employed method for the formation of carbon-nitrogen bonds and is a key strategy in the synthesis of amine-containing heterocyclic compounds. harvard.eduorganic-chemistry.orgresearchgate.netlibretexts.orgmasterorganicchemistry.com This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing the 5,6-dihydro-4H- nih.govmdpi.comharvard.eduoxadiazine scaffold, a reductive amination strategy can be employed. semanticscholar.orgresearchgate.net For instance, the synthesis of 5-substituted 3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazines has been successfully achieved through this pathway. The process can be complicated by overalkylation, but a stepwise procedure involving the initial formation and isolation of the imine followed by reduction can provide a more controlled outcome. semanticscholar.orgresearchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.edumasterorganicchemistry.com

A representative reaction scheme for this approach is outlined below:

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Yield (%) |

| Phenyl-substituted intermediate | Various aldehydes | NaBH(OAc)3 | 5-substituted 3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine | 57-80 |

| Phenyl-substituted intermediate | Various ketones | NaBH(OAc)3 | 5,5-disubstituted 3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine | Not specified |

This table is a generalized representation based on synthetic strategies for the oxadiazine scaffold.

Iminium Ion Intermediate Reactions

The formation of an iminium ion is a crucial step in reductive amination and can also be harnessed in other cyclization strategies to form heterocyclic rings. semanticscholar.orgresearchgate.netrsc.org Iminium ions are electrophilic species that can be attacked by intramolecular nucleophiles to forge new ring systems.

In the synthesis of the 5,6-dihydro-4H- nih.govmdpi.comharvard.eduoxadiazine core, an approach that proceeds via an iminium ion intermediate has been developed. semanticscholar.orgresearchgate.net This method offers an alternative pathway to the oxadiazine ring and has been explored for its scope and limitations with various substituents. The versatility of this method allows for the introduction of diverse chemical functionalities onto the oxadiazine scaffold, which is crucial for developing libraries of compounds for biological screening.

Diamine Condensation with Imidate Building Blocks

The condensation of a diamine with an imidate building block presents a highly versatile and efficient route to the 5,6-dihydro-4H- nih.govmdpi.comharvard.eduoxadiazine scaffold. semanticscholar.orgresearchgate.net This method has been found to be the most adaptable, providing access to a wide range of substituted oxadiazines with yields up to 91%. semanticscholar.orgresearchgate.net

This synthetic route is particularly advantageous as it is also suitable for introducing chirality at the C5 and C6 positions of the oxadiazine ring, a critical aspect for studying the stereochemical influences on biological activity. semanticscholar.orgresearchgate.net The general applicability of this method makes it a preferred choice for the synthesis of diverse libraries of 1,2,4-oxadiazine derivatives for further investigation. The synthesis of various heterocyclic compounds, such as imidazoles and benzimidazoles, also utilizes the condensation of diamines with other building blocks, highlighting the broad utility of this type of reaction. organic-chemistry.orgresearchgate.netresearchgate.net

Exploration of Novel Synthetic Routes

The development of novel synthetic routes to access diverse heterocyclic scaffolds remains an active area of chemical research. lookchem.comresearchgate.net For the 1,2,4-oxadiazine ring system, new methods continue to be explored to improve efficiency, expand the scope of accessible analogs, and introduce greater molecular diversity. These efforts are essential for the generation of new chemical entities with potentially improved pharmacological profiles.

Stereochemical Considerations and Chiral Synthesis

Iroxanadine is known to be a racemic mixture, meaning it contains equal amounts of both enantiomers. The presence of a stereocenter in the molecule, likely at the C5 position of the oxadiazine ring, gives rise to this chirality. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, is a well-established principle in medicinal chemistry. Therefore, the synthesis of individual enantiomers of Iroxanadine is of significant interest to elucidate the stereochemical requirements for its biological activity.

The imidate condensation route for the synthesis of the 5,6-dihydro-4H- nih.govmdpi.comharvard.eduoxadiazine scaffold is particularly amenable to the introduction of chirality. semanticscholar.orgresearchgate.net By using chiral starting materials or employing asymmetric catalytic methods, it is possible to synthesize enantiomerically enriched or pure forms of Iroxanadine analogs. nih.gov This would allow for a detailed investigation of the biological activities of the individual enantiomers, potentially leading to the identification of a more potent and/or selective eutomer.

Structure-Activity Relationship (SAR) Investigations

Understanding the structure-activity relationship (SAR) is fundamental to the optimization of a lead compound into a clinical candidate. For Iroxanadine, SAR studies would involve the synthesis and biological evaluation of a series of analogs with systematic modifications to different parts of the molecule. The goal is to identify which structural features are essential for activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic parameters.

While specific SAR studies on Iroxanadine are not extensively published, investigations into related 1,2,4-oxadiazole (B8745197) and 1,2,4-oxadiazine derivatives provide valuable insights. nih.govmdpi.comnih.govresearchgate.netbenthamdirect.com These studies have explored the impact of substituents at various positions of the heterocyclic ring on different biological activities, including antibacterial and monoamine oxidase inhibitory effects. nih.govmdpi.com

Key areas of modification for SAR studies of Iroxanadine would include:

Substituents on the 5-position of the oxadiazine ring: Modifications to the piperidinylmethyl group could affect potency, selectivity, and pharmacokinetic properties.

Stereochemistry at the 5-position: As discussed, the absolute configuration at this chiral center is expected to play a critical role in biological activity.

Modifications to the oxadiazine ring itself: While more synthetically challenging, alterations to the core heterocycle could lead to novel scaffolds with different biological profiles.

A hypothetical SAR table based on general findings for similar heterocyclic compounds is presented below:

| Position of Modification | Type of Substituent | Effect on Activity |

| 3-position (Aromatic ring) | Electron-donating groups | May increase or decrease activity depending on the target |

| 3-position (Aromatic ring) | Electron-withdrawing groups | Can influence binding affinity and metabolic stability |

| 5-position (Side chain) | Variation in cyclic amine | Can modulate potency and selectivity |

| 5-position (Side chain) | Chain length modification | May impact receptor fit and pharmacokinetic properties |

This table is illustrative and based on general principles of medicinal chemistry and SAR studies of related heterocyclic compounds.

Through systematic SAR investigations, a clearer understanding of the molecular determinants of Iroxanadine's activity can be achieved, guiding the design of new analogs with enhanced therapeutic potential.

Design and Synthesis of Analogues

The core of Iroxanadine is the 5,6-dihydro- researchgate.netnih.govnih.govoxadiazine ring system. The synthesis of this heterocyclic scaffold and its derivatives is a key focus in developing analogues. Research into this area has established several versatile synthetic routes that allow for the introduction of various substituents at different positions of the ring, facilitating the creation of a library of analogues for biological screening.

Several methods have been developed for the synthesis of substituted 5,6-dihydro-4H- researchgate.netnih.govnih.govoxadiazines. nih.gov One of the most versatile approaches involves the condensation of a diamine with an imidate building block. nih.gov This route has proven effective for introducing chirality at the C5 and C6 positions of the oxadiazine ring and generally produces good yields. nih.gov

Alternative synthetic strategies include intramolecular reductive amination and the nucleophilic addition onto an in-situ generated iminium ion. nih.gov While these methods have been explored, the imidate condensation route has demonstrated broader applicability and higher efficiency, with reported yields of up to 91%. nih.gov

The synthesis of 5-substituted 3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazines, which are structurally related to Iroxanadine's core, has been achieved via iminium ion reactions with various nucleophiles. This approach allows for the introduction of diverse functional groups at the 5-position, a critical site for modification in Iroxanadine analogues.

Below is an interactive data table summarizing the synthesis of various 5-substituted 3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazines, demonstrating the versatility of the iminium ion pathway for generating analogues.

Table 1: Synthesis of 5-substituted 3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazines via Iminium Ion Reactions. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of Iroxanadine analogues is highly dependent on the nature and position of substituents on its core structure. The molecule can be broadly divided into three key regions: the 3-pyridyl group, the 5-(piperidin-1-ylmethyl) group, and the dihydro-1,2,4-oxadiazine core. Modifications in each of these regions can significantly influence the compound's interaction with its biological targets.

The 5-(Piperidin-1-ylmethyl) Group: This basic side chain at the 5-position is expected to be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a target protein, such as the p38 SAPK involved in its mechanism of action. The nature of the amine (e.g., piperidine (B6355638), morpholine, or other cyclic amines) can affect the compound's basicity, lipophilicity, and steric profile, thereby influencing its potency and pharmacokinetic properties.

The Dihydro-1,2,4-oxadiazine Core: This central heterocyclic ring acts as a scaffold, holding the pyridyl and piperidinylmethyl groups in a specific spatial orientation. The substituents on the ring itself, particularly at the C5 and C6 positions, can introduce chirality, which may lead to stereospecific interactions with the biological target.

The following table outlines the potential effects of various substituents on the different parts of the Iroxanadine molecule, based on general principles of medicinal chemistry.

Table 2: Predicted Positional and Substituent Effects on Iroxanadine's Biological Activity.

Molecular Features Critical for Targeted Interactions

The cardioprotective effects of Iroxanadine are linked to its ability to induce the phosphorylation of p38 SAPK. researchgate.net This interaction is governed by specific molecular features that allow the compound to bind effectively to its target.

Hydrogen Bonding Capacity: The nitrogen atom of the 3-pyridyl group and the heteroatoms within the 1,2,4-oxadiazine ring are potential hydrogen bond acceptors and donors. These interactions are likely critical for the specific recognition and binding of Iroxanadine to its biological target. The precise geometry of these features is essential for forming a stable complex.

Basic Amine Center: The piperidine moiety provides a basic nitrogen atom that is likely protonated under physiological conditions. This resulting positive charge can form a strong ionic bond or salt bridge with an acidic amino acid residue (e.g., aspartate or glutamate) in the binding site of the target protein. This electrostatic interaction is often a key anchoring point for ligands.

Three-Dimensional Conformation: The dihydro-oxadiazine ring is not planar and provides a rigid scaffold that orients the 3-pyridyl and the 5-(piperidin-1-ylmethyl) substituents in a defined three-dimensional arrangement. This specific conformation is crucial for fitting into the binding pocket of the target protein. The presence of a chiral center at the C5 position implies that one enantiomer may have a significantly higher affinity for the target than the other, highlighting the importance of stereochemistry for biological activity.

Molecular and Cellular Mechanisms of Action

Cellular Homeostasis and Stress Response Pathways

Iroxanadine plays a significant role in maintaining cellular homeostasis, particularly in endothelial cells (ECs), which are crucial in vascular health. ncats.ionih.gov The compound induces the phosphorylation of p38 SAPK, a key enzyme in EC homeostasis. ncats.ionih.govdrugbank.com Stress-activated protein kinase pathways are critical for cellular adaptation to new environments and for rebalancing biochemical processes within the cell when homeostasis is disrupted by stress. nih.gov

Iroxanadine's mechanism is also linked to the heat shock response (HSR), a crucial cytoprotective mechanism. nih.gov It enhances the expression of stress-responsive heat shock proteins (Hsps). nih.govlinkgroup.hu This induction of Hsps is a key part of the cellular defense against various stressors. nih.gov By acting as an HSP co-inducer, Iroxanadine helps to repair cellular damage. ahajournals.orgnih.govbioworld.com

Apoptosis Modulation at the Cellular Level

Apoptosis, or programmed cell death, is a tightly regulated process essential for removing damaged cells. aging-us.comnih.gov Iroxanadine has been shown to modulate this process, particularly in the context of ischemia/reperfusion stress, which can otherwise lead to endothelial cell death. nih.govnih.gov

Iroxanadine significantly reduces caspase-dependent apoptosis in vascular endothelial cells subjected to hypoxia and reoxygenation, a model for ischemia/reperfusion injury. nih.govncats.iolinkgroup.hunih.gov Caspases are a family of proteases that are the primary executioners of apoptosis. jpp.krakow.pl Studies have shown that the addition of Iroxanadine (at concentrations of 0.1-1 microM) to the culture medium, either before hypoxia or at the beginning of reoxygenation, leads to a marked decrease in the activation of caspases, including caspase-3 and caspase-9. nih.govlinkgroup.hu This inhibition of the caspase cascade is a key mechanism by which Iroxanadine protects cells from apoptotic death. nih.govlinkgroup.hu

The cytoprotective effects of Iroxanadine in stressed cells are multifaceted. bioworld.comnih.gov When administered before a hypoxic insult, its protective action appears to be linked to an enhanced accumulation of heat shock proteins (Hsps) within the stressed endothelial cells. nih.govncats.iolinkgroup.hunih.gov This pre-hypoxic cytoprotection was found to be sensitive to quercetin, an inhibitor of heat shock protein synthesis. nih.govlinkgroup.hu

Conversely, when Iroxanadine is administered after the hypoxic period (post-hypoxic administration), its cytoprotective effect is strongly associated with the enhanced activation of p38 kinase in the reoxygenated endothelial cells. nih.govlinkgroup.hunih.gov This latter mechanism is inhibited by SB202190 and SB203580, which are specific inhibitors of the p38 MAPK pathway. nih.govlinkgroup.hunih.gov This indicates that Iroxanadine can confer protection through at least two distinct, time-dependent mechanisms: Hsp accumulation and p38 kinase activation. nih.govlinkgroup.hu

Regulation of Cellular Proliferation and Migration

Iroxanadine has demonstrated regulatory effects on the proliferation and migration of different vascular cell types, which is particularly relevant in the context of vascular diseases like restenosis. drugbank.comsemmelweis.hu

Iroxanadine has been shown to induce the migration of bovine aortic endothelial cells. nih.gov This effect is mediated through the p38 SAPK pathway. nih.gov The migration of endothelial cells is a critical process in the repair of vascular injury and in angiogenesis. nih.govnih.gov Research has demonstrated that Iroxanadine induces the phosphorylation of p38 SAPK without altering the total protein levels of the kinase, indicating that it acts upstream in this signaling cascade. nih.gov Furthermore, the induced migration of endothelial cells by Iroxanadine can be blocked by SB 203580, a specific inhibitor of p38 SAPK. nih.gov

Myointimal hyperplasia, the proliferation of vascular smooth muscle cells (VSMCs), is a primary cause of restenosis following procedures like angioplasty. nih.govnih.gov In pathological conditions, MIH cells exhibit an upregulated proliferation rate. ahajournals.orgnih.gov Iroxanadine, acting as an HSP-coinducer, has been found to reduce the augmented proliferation of MIH cells. ahajournals.orgnih.gov In one study, treatment with Iroxanadine (0.1 to 1.0 μmol/L) after hypoxia/reoxygenation reduced MIH cell proliferation by 34.3-37.1%. ahajournals.org Interestingly, while it inhibited the proliferation of these pathological cells, it enhanced the proliferation of deregulated endothelial cells, suggesting a reverse regulatory effect that could be beneficial in preventing restenosis. ahajournals.orgnih.gov This differential effect is linked to an increase in HSP72 and CDKN1A mRNA levels in MIH cells, leading to a p38-dependent redistribution of the cell cycle. nih.gov

Data Tables

Table 1: Effect of Iroxanadine on Myointimal Hyperplasia (MIH) and Human Brain Endothelial Cell (HBEC) Proliferation After Hypoxia/Reoxygenation

| Cell Type | Condition | Treatment | Proliferation Change (%) | Reference |

| MIH | Hypoxia/Reoxygenation | 0.1 µmol/L Iroxanadine | ↓ 37.1 ± 2.5 | ahajournals.org |

| MIH | Hypoxia/Reoxygenation | 1.0 µmol/L Iroxanadine | ↓ 34.3 ± 3.0 | ahajournals.org |

| HBEC | Hypoxia/Reoxygenation | Iroxanadine | ↑ 46.2 | nih.gov |

This table summarizes the differential effects of Iroxanadine on the proliferation of pathological MIH cells and non-pathological endothelial cells following stress conditions.

Interplay with Vascular Smooth Muscle Cell (VSMC) Activity

Vascular smooth muscle cells (VSMCs) are fundamental components of the arterial wall, where they exhibit significant plasticity, shifting between a quiescent, contractile state and an active, synthetic phenotype in response to vascular injury or inflammation. nih.govfrontiersin.org In pathological conditions such as atherosclerosis, this phenotypic switch contributes to the development of plaques. nih.gov Iroxanadine has been shown to influence VSMC activity. semmelweis.hudrugbank.com Research indicates that the compound plays a role in regulating the proliferation of vascular smooth muscle cells, a key process in the pathophysiology of restenosis and atherosclerosis. semmelweis.hunih.gov

Nitric oxide (NO) is a critical signaling molecule in maintaining vascular health, partly by inhibiting the proliferation and migration of VSMCs. nih.gov The therapeutic potential of agents that modulate VSMC behavior is significant, as uncontrolled proliferation contributes to vascular narrowing. nih.govnih.gov

| Cellular Target | Observed Effect of Iroxanadine | Implication in Vascular Pathology |

| Vascular Smooth Muscle Cells (VSMCs) | Regulation of proliferation semmelweis.hu | Inhibition of VSMC proliferation is a key mechanism in preventing restenosis and atherosclerosis nih.gov |

Investigation of Other Signal Transduction Pathways

Translocation of Calcium-Dependent Protein Kinase C Isoform

Iroxanadine, also identified as BRX-235, has been observed to modulate specific intracellular signaling cascades. medpath.comdrugbank.com A notable mechanism of action is its ability to induce the translocation of a calcium-dependent protein kinase C (PKC) isoform to cellular membranes. medpath.comdrugbank.comnih.gov This event is a critical step in the activation of many PKC isoforms, which are key regulators of a wide array of cellular functions, including proliferation, differentiation, and apoptosis. The movement of PKC to the membrane allows it to interact with its activators and substrates, thereby propagating downstream signals.

Action: Induces membrane translocation of calcium-dependent PKC. drugbank.comnih.gov

Context: PKC isoforms are pivotal enzymes in cellular signal transduction. drugbank.comnih.gov

Interplay with Nitric Oxide and Reactive Oxygen Species Pathways

The biological activity of Iroxanadine involves complex interactions with the nitric oxide (NO) and reactive oxygen species (ROS) signaling pathways. researchgate.net There is a delicate balance between NO and ROS in maintaining cardiovascular homeostasis. researchgate.net An overproduction of ROS can impair the beneficial effects of NO by reducing its bioavailability. researchgate.net

Iroxanadine's effects are linked to redox signaling, a process where ROS and reactive nitrogen species act as signaling molecules. researchgate.net A transient increase in ROS can trigger protective mechanisms, such as the expression of antioxidant enzymes and heat shock proteins. researchgate.net As a hydroxylamine (B1172632) derivative, Iroxanadine is situated within this complex network. svemonline.org The interplay between NO and ROS is crucial in various physiological and pathological processes, including the response to vascular stress and injury. nih.govresearchgate.net

| Signaling Pathway | Interaction with Iroxanadine | Significance |

| Nitric Oxide (NO) | Interacts with the NO pathway researchgate.netdrugbank.com | NO is a key regulator of vascular homeostasis, inhibiting VSMC proliferation nih.gov |

| Reactive Oxygen Species (ROS) | Activity is linked to redox signaling involving ROS researchgate.net | ROS can act as signaling molecules but can also impair NO bioavailability when in excess researchgate.net |

Preclinical Investigations in in Vitro and Non Human in Vivo Models

Vascular Endothelial Cell Studies

The endothelium plays a pivotal role in vascular health, and its dysfunction is a key factor in the development of vascular diseases. frontiersin.org Preclinical studies have extensively used vascular endothelial cells to explore the protective effects of Iroxanadine against stress-induced injury.

Hypoxia/Reoxygenation Models for Endothelial Cell Injury

To simulate the conditions of ischemia/reperfusion injury at a cellular level, researchers have utilized in vitro models where cultured endothelial cells are subjected to periods of low oxygen (hypoxia) followed by the reintroduction of oxygen (reoxygenation). frontiersin.orgmdpi.com Human Umbilical Vein Endothelial Cells (HUVECs) are commonly employed in these studies. frontiersin.orgmdpi.com This model effectively mimics the cellular stress and damage that occur in clinical situations like heart attacks or stroke, where blood flow is temporarily blocked and then restored. mdpi.comnih.gov The process of reoxygenation, while necessary, can paradoxically lead to further cell death and tissue damage. nih.gov

In these experimental setups, endothelial cells are exposed to a hypoxic environment for a specific duration, followed by a period of reoxygenation. mdpi.comfrontiersin.org The subsequent cellular responses, such as apoptosis (programmed cell death) and caspase activation, are then monitored to assess the extent of the injury. frontiersin.orgmdpi.com

Assessment of Endothelial Cell Survival and Function

Studies have demonstrated that Iroxanadine significantly improves the survival of vascular endothelial cells following hypoxia/reoxygenation stress. frontiersin.orgmdpi.com When added to the culture medium, either before the hypoxic period or at the beginning of reoxygenation, Iroxanadine was found to markedly reduce caspase-dependent apoptosis. frontiersin.orgmdpi.comnih.gov

The protective effect of Iroxanadine appears to be mediated by two distinct pathways, depending on the timing of its administration. When administered before the hypoxic stress, the cytoprotection is associated with an enhanced accumulation of heat shock proteins (Hsps) in the stressed cells. frontiersin.orgmdpi.com This pre-treatment effect was found to be sensitive to quercetin, an inhibitor of Hsp induction. mdpi.comfrontiersin.org

Conversely, when Iroxanadine is administered after the hypoxic period (post-hypoxic administration), its protective action is linked to the enhanced activation of p38 kinase in the reoxygenated endothelial cells. mdpi.com This post-hypoxic cytoprotection was strongly inhibited by SB202190 and SB203580, which are known inhibitors of p38 kinase. mdpi.com These findings suggest that Iroxanadine can attenuate apoptosis and promote endothelial cell survival through mechanisms involving both heat shock protein induction and p38 kinase activation. mdpi.com

| Treatment Condition | Key Finding | Associated Mechanism |

| Iroxanadine (pre-hypoxia) | Significantly reduced caspase-dependent apoptosis | Enhanced accumulation of Heat Shock Proteins (Hsps) |

| Iroxanadine (post-hypoxia) | Significantly reduced caspase-dependent apoptosis | Enhanced activation of p38 kinase |

Myointimal Hyperplasia Cell Research

Myointimal hyperplasia (MIH) is a primary cause of restenosis, the re-narrowing of an artery after procedures like angioplasty or stenting. revespcardiol.orgnih.gov It is characterized by the excessive proliferation of vascular smooth muscle cells (VSMCs) and their migration into the innermost layer of the artery wall, forming a new layer called the neointima. nih.gov

Ex Vivo Models of Early Restenosis

To study the cellular mechanisms of early restenosis, researchers have utilized ex vivo models employing cells isolated from human tissue. revespcardiol.orgpcom.edu In these studies, myointimal hyperplasia cells were cultured from carotid artery tissue obtained from patients who developed early restenosis after surgery. revespcardiol.orgfrontiersin.org These MIH cells are characterized by a permanently upregulated rate of proliferation, similar to tumor cells. revespcardiol.orgpcom.edu By comparing the behavior of these pathological MIH cells with normal human brain capillary endothelial cells (HBECs) and vascular smooth muscle cells (VSMCs) under controlled laboratory conditions, scientists can investigate the differential effects of potential therapeutic agents. revespcardiol.orgfrontiersin.org

Analysis of Cell Proliferation and Gene Expression in MIH Cells

Following hypoxia/reoxygenation, a key stressor in vascular injury, MIH cells and endothelial cells exhibit opposing proliferative responses. The proliferation of MIH cells increases, while that of endothelial cells decreases. revespcardiol.orgfrontiersin.org

Iroxanadine, acting as a heat-shock protein co-inducer, has been shown to reverse these pathological responses. revespcardiol.orgfrontiersin.org Treatment with Iroxanadine reduced the augmented proliferation of MIH cells by 40% to 45%. revespcardiol.orgfrontiersin.org In contrast, it increased the diminished proliferation of human brain capillary endothelial cells by 46.2%. revespcardiol.orgfrontiersin.org

The mechanism behind this regulatory action in MIH cells involves the cell cycle. Iroxanadine treatment led to an increase in the mRNA levels of Heat Shock Protein 72 (HSP72) and the cyclin-dependent kinase inhibitor CDKN1A (also known as p21). revespcardiol.orgfrontiersin.org This upregulation of CDKN1A/p21, which is known to inhibit cell growth, was observed in the MIH cells but not in normal endothelial or smooth muscle cells. revespcardiol.org This suggests that Iroxanadine may prevent restenosis by selectively inhibiting the proliferation of the hyperplastic cells while promoting the recovery of the protective endothelial layer. revespcardiol.orgnih.gov

| Cell Type | Effect of Hypoxia/Reoxygenation on Proliferation | Effect of Iroxanadine on Proliferation | Change in Gene Expression with Iroxanadine (MIH Cells) |

| Myointimal Hyperplasia (MIH) Cells | Increased (31.4%) | Decreased (40-45%) | Increased HSP72 and CDKN1A mRNA |

| Human Brain Capillary Endothelial Cells (HBEC) | Decreased (30.7%) | Increased (46.2%) | Not specified |

| Vascular Smooth Muscle Cells (VSMC) | Decreased (21.2%) | No effect | Not specified |

Models of Ischemia-Reperfusion Injury in Isolated Tissues

Ischemia-reperfusion injury is a significant cause of tissue damage in various clinical scenarios, including organ transplantation and myocardial infarction. nih.govuq.edu.au To study this complex process outside of a living organism but in a more physiologically relevant context than cell culture, researchers use isolated tissue and organ models. mdpi.comnih.gov

A classic and widely used ex vivo model is the Langendorff-perfused heart. revespcardiol.orgcas.cz In this preparation, an animal heart (e.g., from a rat or mouse) is isolated and perfused retrogradely through the aorta with a nutrient-rich and oxygenated solution. frontiersin.org This technique allows the heart to continue beating outside the body, enabling researchers to study cardiac function in a controlled environment without systemic influences like nerves and hormones.

The Langendorff setup can be adapted to model ischemia-reperfusion injury by temporarily stopping the perfusion or using an oxygen-deprived solution to induce global ischemia, followed by the reintroduction of the oxygenated perfusate to simulate reperfusion. frontiersin.orgfrontiersin.org During this process, various parameters of cardiac function, such as left ventricular developed pressure and heart rate, can be continuously monitored to assess the extent of injury and the effects of therapeutic agents. frontiersin.org While these models are well-established for studying the pathophysiology of ischemia-reperfusion injury, specific studies detailing the effects of Iroxanadine in an isolated perfused heart model were not identified in the reviewed literature.

Diabetic Neuropathy Models (Non-Human)

Iroxanadine has demonstrated significant neuroprotective efficacy in preclinical animal models of diabetic peripheral neuropathy (DPN). fiercebiotech.com In studies involving diabetic rats, oral administration of Iroxanadine led to statistically significant improvements in key indicators of neuropathy. fiercebiotech.com

The assessment of its neuroprotective effects utilized well-established tests for DPN. fiercebiotech.com Animals treated with Iroxanadine showed notable improvements in sensory nerve conduction velocity (SNCV) and the latency of compound muscle action potential (CMAP). fiercebiotech.com Furthermore, Iroxanadine treatment was found to completely prevent the substantial decrease in the number of intra-epidermal nerve fibers (IENF), a hallmark of nerve damage in diabetic neuropathy, which was observed in the untreated diabetic control group. fiercebiotech.com The neuroprotective activity was observed to be maximal even at the lowest tested dose, suggesting a potent biological effect. fiercebiotech.com

| Parameter | Observation in Iroxanadine-Treated Diabetic Animal Models | Reference |

|---|---|---|

| Sensory Nerve Conduction Velocity (SNCV) | Statistically significant improvement | fiercebiotech.com |

| Compound Muscle Action Potential (CMAP) Latency | Statistically significant improvement | fiercebiotech.com |

| Intra-Epidermal Nerve Fibers (IENF) Count | Completely prevented the decrease seen in diabetic controls | fiercebiotech.com |

A crucial finding from preclinical investigations is that the neuroprotective mechanism of Iroxanadine in diabetic neuropathy models appears to be independent of glucose metabolism. fiercebiotech.com Throughout the duration of these animal trials, Iroxanadine did not alter blood glucose levels when compared to the diabetic control animals that did not receive the compound. fiercebiotech.com This indicates that Iroxanadine's beneficial effects on diabetic peripheral neuropathy are not a secondary consequence of improved glycemic control but are due to a direct action on the neuropathic process itself. fiercebiotech.com This distinction highlights a mechanism that is separate from the metabolic factors of diabetes that typically lead to neuropathy. fiercebiotech.com

Wound Healing Models (Non-Human)

Preclinical studies have established Iroxanadine as a molecular chaperone amplifying drug candidate that accelerates wound healing in diabetic animal models. fiercebiotech.com This therapeutic effect is linked to its proposed mechanism of stimulating the cell's natural protein repair pathways through the activation of molecular chaperones. fiercebiotech.com These chaperones are responsible for identifying and refolding misfolded proteins into their correct, functional shapes. fiercebiotech.com In diabetic animal models, Iroxanadine has been shown to dramatically and reproducibly accelerate the healing of skin wounds. This provides a strong mechanistic basis for its potential use in conditions such as diabetic foot ulcers, where impaired healing is a major complication. fiercebiotech.com

Evaluation of Specific Biological Markers in Preclinical Systems

Iroxanadine is identified as a co-inducer of the heat shock response (HSR), which enhances the production of heat shock proteins (HSPs). nih.gov The mechanism of action for Iroxanadine, similar to other hydroxylamine (B1172632) derivatives like Bimoclomol and Arimoclomol (B1213184), involves the prolonged activation of Heat Shock Factor-1 (HSF-1). nih.govnih.gov HSF-1 is the primary transcription factor that regulates the expression of HSP genes. linkgroup.hu By promoting the hyperphosphorylation and extending the activation of HSF-1, Iroxanadine amplifies the cellular stress response, leading to increased synthesis of protective HSPs. nih.gov

In preclinical systems, Iroxanadine is classified as an HSP protein dual activator. medchemexpress.eu Specifically, Heat shock 70 kDa protein 1B (Hsp70) has been identified as a molecular target. researchgate.netdrugbank.com The induction of HSPs like Hsp70 is a critical component of cellular defense, providing protection against stress-induced protein damage. researchgate.net This activity underlies the compound's cytoprotective effects observed in various preclinical models. linkgroup.hu

| Biological Marker | Effect of Iroxanadine in Preclinical Systems | Mechanism | Reference |

|---|---|---|---|

| Heat Shock Factor-1 (HSF-1) | Prolonged activation and hyperphosphorylation | Acts as a co-inducer of the heat shock response | nih.gov |

| Heat Shock Proteins (HSPs) | Enhanced production/amplified expression | Functions as an HSP protein dual activator | nih.govmedchemexpress.eu |

| Hsp70 | Identified as a molecular target; production is induced | Prolonged HSF-1 activation leads to increased transcription of Hsp70 genes | researchgate.netdrugbank.com |

Kinase Phosphorylation Status (e.g., p38 SAPK)

Iroxanadine has been identified as an inducer of phosphorylation of the p38 Stress-Activated Protein Kinase (SAPK), a key enzyme in cellular responses to stress. nih.govmdpi.commdpi.com In studies using bovine aortic endothelial cells, Iroxanadine was shown to induce the phosphorylation of p38 SAPK without altering the total protein levels of the kinase, indicating that its action is upstream of p38 SAPK activation. mdpi.com This activation of the p38 SAPK pathway is considered a potential mechanism for the vasculoprotective effects observed in preclinical models. mdpi.com

The activation of p38 SAPK by Iroxanadine is also linked to its effects on cell proliferation and cell cycle redistribution, particularly in vascular cells. linkgroup.huembopress.org Research on myointimal hyperplasia cells, which are characterized by excessive proliferation, showed that Iroxanadine's ability to reduce this proliferation is dependent on the p38 SAPK pathway. linkgroup.huembopress.org

Table 1: Effect of Iroxanadine on p38 SAPK Phosphorylation

| Cell Type | Model | Effect | Reference |

|---|---|---|---|

| Bovine Aortic Endothelial Cells | In Vitro | Induces phosphorylation of p38 SAPK | mdpi.com |

| Human Endothelial Cells | In Vitro | Associated with enhanced p38 kinase activation | linkgroup.hu |

| Myointimal Hyperplasia Cells | In Vitro | Action is dependent on p38 SAPK pathway | linkgroup.huembopress.org |

Apoptotic Markers (e.g., Caspase Activation, TUNEL positivity)

Iroxanadine has demonstrated anti-apoptotic effects in preclinical models of cellular stress. In a study involving human umbilical vein endothelial cells subjected to hypoxia/reoxygenation, a model for ischemia/reperfusion injury, Iroxanadine significantly reduced caspase-dependent apoptosis. linkgroup.hu This protective effect was observed when the compound was administered either before the hypoxic event or at the beginning of reoxygenation. linkgroup.hu

The reduction in apoptosis was quantified using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, which detects DNA fragmentation, a hallmark of apoptosis. The study found a notable decrease in the percentage of TUNEL-positive cells in the presence of Iroxanadine. linkgroup.hu For instance, after 9 hours of reoxygenation, the percentage of TUNEL-positive cells was approximately 35% in the control group, whereas it was reduced to about 15% in the group treated with Iroxanadine. linkgroup.hu

Table 2: Effect of Iroxanadine on TUNEL Positivity in Human Endothelial Cells after Hypoxia/Reoxygenation

| Time of Reoxygenation | Control (% TUNEL-positive cells) | Iroxanadine-Treated (% TUNEL-positive cells) | Reference |

|---|---|---|---|

| 7 hours | ~20% | ~10% | linkgroup.hu |

| 9 hours | ~35% | ~15% | linkgroup.hu |

| 11 hours | ~45% | ~20% | linkgroup.hu |

Metabolic Pathway Investigations

Theoretical Considerations on Cellular Bioenergetics

The direct effects of Iroxanadine on core bioenergetic processes, such as mitochondrial respiration and adenosine (B11128) triphosphate (ATP) synthesis, have not been the focus of dedicated studies. However, its established pharmacological actions as a p38 MAPK activator and an HSP co-inducer allow for theoretical considerations of its potential influence on cellular energy homeostasis, particularly under conditions of stress.

Cellular bioenergetics, the network of processes that generate and consume ATP, is fundamental to cell survival and function. atlantis-press.comlibretexts.orgresearchgate.net Mitochondria are central to this network, housing the electron transport chain and oxidative phosphorylation machinery that produce the majority of cellular ATP. researchgate.netsemanticscholar.org

Iroxanadine's activity is linked to cellular stress responses. For instance, it has been shown to improve the survival of vascular endothelial cells subjected to hypoxia/reoxygenation, a model for ischemia-reperfusion injury. nih.gov This type of injury is known to severely compromise mitochondrial function and deplete cellular ATP stores. bioscientifica.com Research indicates that Iroxanadine can attenuate the proteotoxicity associated with cellular ATP depletion, suggesting a role in maintaining cellular integrity when energy levels are critically low.

The activation of p38 MAPK by Iroxanadine is significant, as this signaling pathway is a key regulator of the cellular response to stressors, including oxidative stress and energy depletion. medchemexpress.comnih.gov By modulating these stress pathways, Iroxanadine could theoretically help preserve mitochondrial function and support the maintenance of cellular energy balance during pathological conditions.

Furthermore, Iroxanadine is known to enhance the expression of heat shock proteins (HSPs). nih.gov HSPs act as molecular chaperones that are crucial for maintaining protein homeostasis, a process that is heavily reliant on ATP. researchgate.net During periods of cellular stress, such as that induced by ischemia, HSPs help to refold damaged proteins and prevent their aggregation, thereby mitigating cellular damage and potentially reducing the energetic cost of the stress response.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| (-)-BRX 005 |

| (-)-BRX 235 |

| Adenosine triphosphate (ATP) |

| Iroxanadine |

| Quercetin |

| SB202190 |

Advanced Analytical and Research Methodologies in Iroxanadine Studies

Chromatographic and Spectroscopic Techniques

Spectroscopic and chromatographic methods are fundamental to the chemical analysis of Iroxanadine, providing indispensable information from structural confirmation to metabolic profiling.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds like Iroxanadine. numberanalytics.comscielo.org.za By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ox.ac.uk One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, reveals the types and number of hydrogen and carbon atoms, respectively. pitt.edu Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are then used to establish connectivities between atoms, allowing for the unambiguous assembly of the molecular skeleton. ox.ac.uk This comprehensive approach is critical for confirming the identity and stereochemistry of Iroxanadine.

Interactive Table 1: Illustrative ¹H NMR Data for Structural Analysis of an Organic Compound This table represents the type of data generated from an NMR experiment to help elucidate a molecule's structure. The specific values are hypothetical.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| 7.25 | Doublet | 2H | Aromatic Protons |

| 6.90 | Doublet | 2H | Aromatic Protons |

| 4.10 | Triplet | 2H | -CH₂- adjacent to heteroatom |

| 3.80 | Singlet | 3H | Methoxy Group (-OCH₃) |

| 2.50 | Quartet | 2H | Methylene Group (-CH₂-) |

| 1.20 | Triplet | 3H | Methyl Group (-CH₃) |

Infrared (IR) spectroscopy is a rapid and effective method used to identify the functional groups present in a molecule. microbenotes.com The technique works on the principle that covalent bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy corresponding to these vibrational frequencies. wvu.edu The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, which acts as a unique molecular "fingerprint." specac.com For Iroxanadine, IR spectroscopy would be used to confirm the presence of key functional groups, such as C=C bonds in an aromatic ring, C-N bonds, and C-O ether linkages, by identifying their characteristic absorption bands. wfu.edu

Interactive Table 2: Characteristic IR Absorption Frequencies for Functional Groups This table shows typical wavenumber ranges for common functional groups that could be identified in a compound like Iroxanadine.

| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |

| Aromatic C-H | 3100-3000 | Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

| Amine N-H | 3500-3300 | Stretch |

| Ether C-O | 1300-1000 | Stretch |

| Alkane C-H | 3000-2850 | Stretch |

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound with high accuracy and can provide its elemental formula. iroatech.comthermofisher.com In metabolomics studies, which examine the complete set of small-molecule metabolites in a biological system, MS is used to identify and quantify known and unknown compounds. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex biological mixtures. nih.gov The fragmentation pattern of a molecule in the mass spectrometer provides structural information that aids in its identification.

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive technique used extensively in metabolic profiling. researchgate.netnih.gov It is particularly well-suited for the analysis of volatile or semi-volatile compounds. chemrxiv.org In the context of Iroxanadine research, GC-MS would be employed to study its metabolism by identifying and quantifying its metabolites in biological samples like plasma or urine. nih.gov Non-volatile metabolites often require a chemical derivatization step to make them volatile enough for GC analysis. plos.org The mass spectrometer then provides mass spectra of the separated metabolites, which can be identified by comparing them to established spectral libraries. mdpi.com

Interactive Table 3: Hypothetical Metabolites Identified by GC-MS This table illustrates the types of metabolites that might be detected in a metabolic study following administration of a parent compound.

| Metabolite | Retention Time (min) | Key Mass Fragments (m/z) | Change in Abundance |

| Hydroxylated Metabolite | 15.2 | 315, 299, 150 | Increased |

| Glucuronide Conjugate | 18.5 | 475, 299, 176 | Increased |

| N-Oxide Metabolite | 16.8 | 315, 299, 283 | Increased |

| Parent Compound | 14.1 | 299, 134, 105 | Decreased |

Cellular and Molecular Biology Techniques

To understand the biological effects of Iroxanadine at a mechanistic level, researchers utilize a variety of cellular and molecular biology techniques. These methods can reveal how the compound interacts with cellular components, particularly proteins.

Immunoblotting, commonly known as Western blotting, is a widely used technique to detect and quantify specific proteins in a biological sample. researchgate.net It can also be used to investigate post-translational modifications, such as phosphorylation, which is a key mechanism for regulating protein function and cell signaling. novusbio.com In studies involving Iroxanadine, immunoblotting could be used to determine if the compound alters the expression level of a target protein or affects its phosphorylation status. nih.gov This is achieved by using specific antibodies that recognize either the total protein or its phosphorylated form. bio-rad-antibodies.com Analyzing changes in protein phosphorylation provides crucial insights into the signaling pathways modulated by Iroxanadine. nih.gov

Interactive Table 4: Illustrative Immunoblotting Results for Protein Phosphorylation This table shows a hypothetical quantification of immunoblotting data, assessing the effect of a compound on protein phosphorylation.

| Treatment Group | Total Protein Level (Relative Units) | Phosphorylated Protein Level (Relative Units) | Ratio (Phospho/Total) |

| Control | 1.00 | 0.25 | 0.25 |

| Iroxanadine-Treated | 1.05 | 0.85 | 0.81 |

Computational Chemistry and Molecular Modeling

While specific computational studies applying QSAR, molecular docking, or pharmacophore modeling directly to Iroxanadine were not identified in the search results, these methods are foundational in modern drug discovery and represent logical next steps in characterizing the compound's interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. google.comresearchgate.net QSAR models relate "predictor" variables, which are physicochemical properties or molecular descriptors, to a response variable, such as the potency of a drug. google.com By establishing a reliable relationship, QSAR models can predict the activity of new, unsynthesized molecules, thereby saving time and resources in the drug discovery pipeline. researchgate.netdrugbank.com A robust QSAR model is generally expected to have a high squared correlation coefficient (R²) and cross-validated R² (Q²), indicating good fit and predictive power, respectively. ontosight.ainih.gov

For a compound like Iroxanadine, a QSAR study would involve compiling a dataset of its analogues with their measured biological activities (e.g., p38 kinase activation or anti-apoptotic effects). Molecular descriptors for these compounds would be calculated and used to build a regression model to predict activity, guiding the design of more potent derivatives. mdpi.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like Iroxanadine) when bound to a second (a receptor, typically a protein), forming a stable complex. frontiersin.orgmdpi.com The goal is to predict the binding mode and affinity, often represented as a scoring function or binding energy (e.g., in kcal/mol). rasayanjournal.co.innih.gov Lower binding energy values typically suggest a more favorable interaction. nih.gov This method is instrumental in structure-based drug design for identifying potential drug targets and understanding molecular recognition. frontiersin.orgmdpi.com

In the context of Iroxanadine, its known mechanism involves the activation of p38 SAPK. drugbank.comnih.gov Molecular docking simulations could be performed to model the interaction between Iroxanadine and the p38 kinase protein. nih.gov Such simulations would provide insights into the specific amino acid residues involved in binding and could help explain how Iroxanadine modulates the kinase's activity, guiding further lead optimization. ijmrhs.combiomedpharmajournal.org

Pharmacophore modeling is a cornerstone of drug design, particularly when the 3D structure of the target protein is unknown (ligand-based design) or to summarize key interactions when it is known (structure-based design). nih.govresearchgate.net A pharmacophore is an abstract representation of the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific biological target. nih.govresearchgate.net These models serve as 3D queries for screening large compound libraries to identify novel molecules with the potential for similar biological activity. frontiersin.orgnih.gov

Given a set of active molecules like Iroxanadine and its analogues, a ligand-based pharmacophore model could be generated by aligning the compounds and identifying common chemical features. semmelweis.hu This model would capture the key structural requirements for Iroxanadine's cardioprotective or anti-apoptotic activity. The resulting pharmacophore could then be used to virtually screen databases for new chemical entities that match the model, facilitating the discovery of novel lead compounds. frontiersin.org

Future Directions and Unexplored Research Avenues

Elucidation of Novel Binding Partners and Molecular Targets

While the activation of the p38 MAPK pathway and the co-induction of Heat Shock Protein 70 (Hsp70) are established effects of Iroxanadine, the complete spectrum of its molecular interactions is not fully understood. drugbank.commedchemexpress.comdrugbank.com Future research should prioritize the identification of novel binding partners to build a more comprehensive profile of its mechanism of action. Iroxanadine induces the phosphorylation of p38 stress-activated protein kinase (SAPK) and causes the translocation of a calcium-dependent protein kinase C (PKC) isoform, but the direct upstream and downstream effectors of these events remain to be clarified. drugbank.comnih.govdrugbank.com

Exploration into its influence on other members of the MAPK family, such as JNK or ERK, could reveal new signaling cascades affected by the compound. Furthermore, its role as an HSP co-inducer warrants a broader investigation into its effects on the entire heat shock response system, including different HSP families (e.g., Hsp90, Hsp60) and the master transcriptional regulator, Heat Shock Factor 1 (HSF1). nih.gov Recent studies have linked cellular stress responses to the formation of stress granules (SGs), dynamic aggregates that contain proteins and mRNA. researchgate.net Investigating whether Iroxanadine modulates the assembly or disassembly of SGs and identifying its potential interactions with core SG proteins like G3BP1 could uncover entirely new regulatory functions. researchgate.net

| Known and Potential Molecular Targets for Iroxanadine | Function/Role | Potential Research Focus |

| p38 MAPK | Stress-activated protein kinase involved in inflammation and apoptosis. medchemexpress.comdrugbank.com | Investigating effects on specific p38 isoforms (α, β, γ, δ) and downstream substrates. |

| Heat Shock Proteins (e.g., Hsp70) | Molecular chaperones crucial for protein folding and cellular homeostasis. google.comgenecards.org | Determining specificity for different HSP families and interaction with co-chaperones. |

| Protein Kinase C (PKC) | Involved in signal transduction; specific isoforms translocate upon Iroxanadine exposure. nih.gov | Identifying the specific PKC isoform and its role in Iroxanadine-mediated signaling. |

| Stress Granule Proteins (e.g., G3BP1) | Key components in the cellular stress response, regulating mRNA fate. researchgate.net | Exploring direct or indirect interactions and modulation of SG dynamics. |

Investigation of Post-Translational Modifications Induced by Iroxanadine

The function of many proteins, especially those involved in stress responses like Hsp70, is tightly regulated by post-translational modifications (PTMs). uniprot.org For instance, the acetylation of Hsp70 at specific lysine (B10760008) residues determines whether it engages with co-chaperones that promote protein refolding (like HOPX) or protein degradation (like STUB1). uniprot.orggenecards.org Given that Iroxanadine is an Hsp70 co-inducer, a critical and unexplored research avenue is to determine whether it influences the PTM status of HSPs. google.com

Future studies should investigate if Iroxanadine affects the activity of enzymes that govern these modifications, such as histone acetyltransferases (HATs) or histone deacetylases (HDACs) like HDAC4, which is known to deacetylate Hsp70. uniprot.orggenecards.org Similarly, as Iroxanadine induces p38 MAPK phosphorylation, it is crucial to map the subsequent phosphorylation cascade and identify the key substrates that are modified following Iroxanadine treatment. drugbank.com This line of inquiry could reveal that Iroxanadine's primary mechanism is not just the induction of protein expression but a more nuanced modulation of protein function through PTMs, thereby fine-tuning the cellular stress response.

Development of Advanced In Vitro Organotypic Models for Mechanistic Studies

Much of the early research on Iroxanadine was conducted using traditional 2D cell cultures, such as human umbilical vein endothelial cells (HUVECs), or in animal models like db/db mice for diabetic wound healing. patsnap.comakademie-zwm.ch While informative, these models often fail to replicate the complex microenvironment of human tissues, particularly in pathological states like atherosclerosis or diabetic vasculopathy. scottish-enterprise.com

The next phase of mechanistic research would greatly benefit from the development and application of advanced in vitro organotypic models. Three-dimensional (3D) bioprinted vascular constructs, for example, could offer a more physiologically relevant system to study Iroxanadine's effects on endothelial cell function and smooth muscle cell proliferation. karger.com Furthermore, microfluidic organ-on-a-chip platforms could be engineered to simulate specific disease conditions, such as the inflammatory and shear-stress environment of an atherosclerotic plaque or the high-glucose conditions of diabetic microvasculature. researchgate.netsvemonline.org These models would allow for high-resolution, real-time imaging and analysis of cellular responses to Iroxanadine, providing deeper insights than achievable with conventional methods.

Exploration of Stereoisomeric Effects on Biological Activity

Iroxanadine possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers). semanticscholar.org Patents associated with the compound explicitly cover its stereoisomers, yet most of the available research appears to have been conducted using the racemic mixture, (±)-Iroxanadine. medchemexpress.comgoogle.com The differential biological activity of individual stereoisomers is a well-established phenomenon in pharmacology, where one enantiomer is often more potent or has a different pharmacological profile than the other.

A significant and underexplored area is the synthesis and isolation of individual Iroxanadine enantiomers and the systematic evaluation of their biological activities. Future research should compare the stereoisomers for their respective efficacy in activating p38 MAPK and inducing HSPs. It is plausible that one isomer is responsible for the majority of the desired activity, while the other may be less active or contribute to off-target effects. Identifying a more potent, single-enantiomer version of Iroxanadine could lead to a more effective therapeutic agent. Synthetic strategies capable of producing optically pure oxadiazines have been described, providing a clear path forward for this research. semanticscholar.org

Synergistic Effects with Other Research Compounds in Preclinical Settings

The mechanism of Iroxanadine as an HSR co-inducer suggests a strong potential for synergistic interactions with other compounds that modulate cellular stress pathways. nih.gov Research has suggested that combining small molecule HSR inducers, like Iroxanadine, with drugs that upregulate the expression of HSF1, such as riluzole, could produce synergistic beneficial effects in the context of protein misfolding diseases. researchgate.net

Preclinical studies should be designed to explore these potential synergies. Given its vasculoprotective properties, combining Iroxanadine with established cardiovascular agents (e.g., statins, anti-inflammatory drugs) in advanced models of atherosclerosis could be investigated. semmelweis.hu Its documented effects on wound healing also suggest potential synergy with growth factors or other agents used to treat chronic wounds like diabetic foot ulcers. akademie-zwm.chsvemonline.org A systematic screening of Iroxanadine in combination with other research compounds could unlock new therapeutic strategies for complex, multifactorial diseases.

| Potential Synergistic Combinations | Rationale | Potential Application |

| Iroxanadine + Riluzole | Riluzole upregulates HSF1, which could amplify the HSR-inducing effect of Iroxanadine. researchgate.net | Neurodegenerative diseases (e.g., ALS). |

| Iroxanadine + Arimoclomol (B1213184)/Bimoclomol | Combination of different hydroxylamine-based HSR co-inducers may produce a more robust response. nih.govgoogle.com | Protein misfolding disorders. |

| Iroxanadine + Anti-inflammatory agents | Dual targeting of inflammation (via p38 MAPK modulation) and cellular protection (via HSP induction). | Atherosclerosis, inflammatory diseases. researchgate.net |

| Iroxanadine + Statins | Complementary mechanisms of vascular protection. | Cardiovascular disease prevention. |

Application of Iroxanadine’s Mechanisms to Other Cellular Stress Conditions

Initial research on Iroxanadine has been concentrated on its cardioprotective and vasculoprotective effects, particularly in the context of atherosclerosis, restenosis, and diabetic angiopathies. drugbank.comnih.govsemmelweis.hu However, its core mechanisms—the activation of p38 MAPK and the induction of the heat shock response—are fundamental cellular defense pathways relevant to a wide array of pathologies. nih.govgoogle.com

Future research should explore the applicability of Iroxanadine in other diseases characterized by cellular stress and protein misfolding. Neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), where other HSP co-inducers like arimoclomol have been investigated, represent a logical extension. nih.gov Its potential to modulate stress granule formation could be relevant for diseases where aberrant SGs are implicated. researchgate.net Furthermore, the role of p38 MAPK in inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease, suggests that Iroxanadine could be repurposed as a modulator of inflammation in these contexts. medchemexpress.comresearchgate.net

Advanced Synthetic Strategies for Complex Analogues

Iroxanadine belongs to the 5,6-dihydro-4H- uniprot.orgdrugbank.comvulcanchem.comoxadiazine class of heterocyclic compounds. semanticscholar.orgresearchgate.net While Iroxanadine itself is a defined structure, its oxadiazine core serves as a versatile scaffold for the development of novel analogues with potentially improved properties. researchgate.net Synthetic chemistry reports have detailed several routes to this scaffold, with some methods offering high versatility and the ability to introduce a variety of substituents at different positions on the heterocyclic ring. semanticscholar.org

A crucial future direction is to leverage these advanced synthetic strategies to generate a library of Iroxanadine analogues. By systematically modifying the substituents on the oxadiazine ring and the attached pyridine (B92270) and piperidine (B6355638) moieties, researchers can conduct detailed structure-activity relationship (SAR) studies. nih.gov The goal would be to develop new analogues with enhanced potency, greater target selectivity (e.g., for a specific p38 isoform), or improved pharmacokinetic properties. The imidate condensation route, in particular, has been highlighted as a versatile method suitable for creating chiral analogues, tying directly into the exploration of stereoisomeric effects. semanticscholar.org

| Synthetic Route for 5,6-dihydro-4H- uniprot.orgdrugbank.comvulcanchem.comoxadiazines | Description | Advantages/Notes |

| Reductive Amination | A multi-step process involving the formation and reduction of an imine. | Found to have limited scope in some reported syntheses. semanticscholar.org |

| Addition to Iminium Ion | Involves creating a reactive iminium intermediate for subsequent cyclization. | Scope can be limited to specific types of nucleophiles. semanticscholar.org |

| Imidate Condensation | Condensation of a diamine with an imidate. | Reported as the most versatile route, allowing for broad substituent variation and high yields. Suitable for creating chiral products. semanticscholar.org |

| Ring Expansion of Fluorooxazolines | A method involving the ring expansion of a different heterocycle using hydroxylamine (B1172632). researchgate.net | Offers an alternative pathway to the core scaffold. |

Q & A

Q. What are the primary pharmacological mechanisms of Iroxanadine, and how can they be experimentally validated?

Iroxanadine (BRX-005) is a p38 MAPK inhibitor that induces phosphorylation of p38 SAPK, as demonstrated in guinea pig pulmonary artery preparations precontracted with phenylephrine . To validate its mechanisms:

- Use in vitro kinase assays to measure inhibition of p38α MAPK (Ki values).

- Employ tissue bath experiments with isolated arteries to assess concentration-dependent relaxation.

- Validate phosphorylation effects via Western blotting or immunofluorescence .

- Cross-reference results with known p38 inhibitors (e.g., MW-150) to confirm specificity .

Q. What standardized assays are recommended for quantifying Iroxanadine’s bioactivity?

- Enzymatic assays : Measure inhibition of recombinant p38 MAPK using ATP-competitive assays.

- Functional assays : Use organotypic models (e.g., precontracted arterial rings) to quantify relaxation EC₅₀ values .

- Cell-based assays : Assess anti-inflammatory effects via cytokine suppression (e.g., TNF-α, IL-1β) in macrophage cultures.

- Ensure reproducibility by adhering to protocols in Beilstein Journal of Organic Chemistry for experimental rigor .

Q. Which model organisms or systems are most appropriate for preliminary efficacy studies of Iroxanadine?

- Guinea pig pulmonary arteries : Established in early studies for vascular reactivity .

- Murine models of inflammation : For in vivo validation of p38 inhibition.

- Primary human cell lines : To bridge preclinical and translational relevance.

- Prioritize systems with well-characterized p38 signaling pathways to avoid confounding variables .

Advanced Research Questions

Q. How can researchers optimize experimental designs to address contradictory data on Iroxanadine’s tissue-specific effects?

Contradictions may arise from differences in tissue preparation, agonist selection, or MAPK isoform expression. Mitigate these by:

- Standardizing protocols : Use identical buffer conditions, agonist concentrations, and precontraction methods across experiments .

- Comparative analysis : Test Iroxanadine in parallel with other p38 inhibitors (e.g., MW-150) to isolate compound-specific effects .

- Transcriptomic profiling : Identify tissue-specific p38α/β/γ/δ isoform ratios influencing responses .

Q. What methodological strategies are critical for ensuring reproducibility in Iroxanadine studies?

- Detailed supplemental materials : Publish full experimental conditions, including raw data and statistical codes, as per Beilstein Journal guidelines .

- Blinded analysis : Assign independent researchers to analyze data to reduce bias .

- Replication cohorts : Validate findings in ≥2 independent labs using shared compound batches.

- Address uncertainties via error-propagation models in data interpretation .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy profiles of Iroxanadine?

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue penetration in vivo .

- Dose-response alignment : Ensure in vivo dosing mirrors in vitro IC₅₀ values adjusted for plasma protein binding.

- Pathway saturation assays : Confirm target engagement in vivo using phospho-p38 biomarkers .

Q. What advanced statistical approaches are recommended for analyzing non-linear dose-response relationships in Iroxanadine studies?

- Hill slope modeling : Fit sigmoidal curves to relaxation or inhibition data.

- Bootstrapping : Estimate confidence intervals for EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare effects across multiple concentrations or tissues .

- Use tools like GraphPad Prism or R for rigorous analysis .

Q. How can computational modeling enhance the design of Iroxanadine derivatives with improved selectivity?

- Molecular docking : Predict binding affinities to p38 MAPK isoforms using crystal structures (PDB: 1A9U).

- QSAR studies : Correlate structural features (e.g., substituents, stereochemistry) with inhibitory potency.

- MD simulations : Assess compound stability in the ATP-binding pocket over nanosecond timescales .

Q. What are the ethical and methodological considerations for longitudinal studies on Iroxanadine’s chronic effects?

- IACUC approval : Ensure animal welfare compliance for long-term dosing .

- Cohort stratification : Include control groups receiving vehicle or standard inhibitors.

- Endpoint selection : Monitor off-target effects (e.g., liver/kidney toxicity) via histopathology and serum biomarkers .

Data Management and Reporting

Q. How should researchers structure supplemental materials to facilitate peer review and replication of Iroxanadine studies?

- Separate raw and processed data : Provide .csv files for raw kinetics and relaxation curves.

- Detailed synthesis protocols : Include NMR/HPLC spectra for compound verification .

- Code repositories : Share scripts for statistical analysis on platforms like GitHub.

- Follow IMRAD formatting to align with journal standards .

Q. What criteria should guide the selection of negative controls in Iroxanadine experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.